molecular formula C7H14N2O B160464 (2S)-2-methylpiperidine-2-carboxamide CAS No. 132235-44-0

(2S)-2-methylpiperidine-2-carboxamide

Cat. No. B160464
M. Wt: 142.2 g/mol
InChI Key: UJJZRIQSYSSYFS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-methylpiperidine-2-carboxamide, also known as N-methylprolinamide, is a cyclic amide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In

Mechanism Of Action

The mechanism of action of (2S)-2-methylpiperidine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. Additionally, (2S)-2-methylpiperidine-2-carboxamide may also interfere with the replication of viral RNA and DNA.

Biochemical And Physiological Effects

(2S)-2-methylpiperidine-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, (2S)-2-methylpiperidine-2-carboxamide has been found to inhibit the production of cytokines, which are proteins that play a role in the immune response. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S)-2-methylpiperidine-2-carboxamide in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, (2S)-2-methylpiperidine-2-carboxamide is relatively easy to synthesize and can be obtained in high yield and purity.
However, there are also some limitations associated with the use of (2S)-2-methylpiperidine-2-carboxamide in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations. Additionally, (2S)-2-methylpiperidine-2-carboxamide may interact with other drugs and xenobiotics, leading to potential drug-drug interactions.

Future Directions

There are several future directions that could be explored in the field of (2S)-2-methylpiperidine-2-carboxamide research. One potential direction is the development of new drugs based on the structure of (2S)-2-methylpiperidine-2-carboxamide. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Another potential direction is the study of the mechanism of action of (2S)-2-methylpiperidine-2-carboxamide. Further research is needed to fully understand the biochemical and physiological effects of this compound and how it interacts with other molecules in the body.
Conclusion:
In conclusion, (2S)-2-methylpiperidine-2-carboxamide is a cyclic amide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. (2S)-2-methylpiperidine-2-carboxamide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. While there are some limitations associated with the use of this compound in lab experiments, it remains a promising candidate for the development of new drugs.

Synthesis Methods

(2S)-2-methylpiperidine-2-carboxamide has been synthesized using various methods, including the reaction of (2S)-2-methylpiperidine-2-carboxamideine with acetic anhydride and the reaction of (2S)-2-methylpiperidine-2-carboxamideine with methanesulfonyl chloride. One of the most commonly used methods for synthesizing this compound is the reaction of (2S)-2-methylpiperidine-2-carboxamideine with thionyl chloride in the presence of triethylamine. This reaction yields (2S)-2-methylpiperidine-2-carboxamide in high yield and purity.

Scientific Research Applications

(2S)-2-methylpiperidine-2-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (2S)-2-methylpiperidine-2-carboxamide has been found to be effective against several viral infections, including HIV, herpes simplex virus, and influenza virus.

properties

CAS RN

132235-44-0

Product Name

(2S)-2-methylpiperidine-2-carboxamide

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

(2S)-2-methylpiperidine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m0/s1

InChI Key

UJJZRIQSYSSYFS-ZETCQYMHSA-N

Isomeric SMILES

C[C@]1(CCCCN1)C(=O)N

SMILES

CC1(CCCCN1)C(=O)N

Canonical SMILES

CC1(CCCCN1)C(=O)N

synonyms

2-Piperidinecarboxamide,2-methyl-,(S)-(9CI)

Origin of Product

United States

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